molecular formula C6H2BrF5S B2951206 2-bromo-4-(pentafluoroethyl)thiophene CAS No. 2408964-69-0

2-bromo-4-(pentafluoroethyl)thiophene

Cat. No.: B2951206
CAS No.: 2408964-69-0
M. Wt: 281.04
InChI Key: DARVYUHYCYARDB-UHFFFAOYSA-N
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Description

2-bromo-4-(pentafluoroethyl)thiophene is a chemical compound with the molecular formula C6H2BrF5S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the second position and a pentafluoroethyl group at the fourth position of the thiophene ring. This unique structure imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(pentafluoroethyl)thiophene typically involves the bromination of 4-(pentafluoroethyl)thiophene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(pentafluoroethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-amino-4-(pentafluoroethyl)thiophene or 2-thiol-4-(pentafluoroethyl)thiophene.

    Oxidation Reactions: Products include this compound sulfoxide or sulfone.

    Reduction Reactions: Products include this compound derivatives.

Scientific Research Applications

2-bromo-4-(pentafluoroethyl)thiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(trifluoromethyl)thiophene
  • 2-bromo-4-(difluoromethyl)thiophene
  • 2-bromo-4-(fluoromethyl)thiophene

Uniqueness

2-bromo-4-(pentafluoroethyl)thiophene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties to the compound. This makes it more reactive and selective in certain chemical reactions compared to its analogs with fewer fluorine atoms .

Properties

IUPAC Name

2-bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF5S/c7-4-1-3(2-13-4)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARVYUHYCYARDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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